molecular formula C7H12F3NO B1392940 4-Amino-1-(trifluoromethyl)cyclohexan-1-ol CAS No. 1408075-09-1

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

Cat. No.: B1392940
CAS No.: 1408075-09-1
M. Wt: 183.17 g/mol
InChI Key: XQZKKRXYSBWMAL-UHFFFAOYSA-N
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Description

4-Amino-1-(trifluoromethyl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C7H12F3NO and its molecular weight is 183.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-amino-1-(trifluoromethyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-5(11)2-4-6/h5,12H,1-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZKKRXYSBWMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701261412
Record name cis-4-Amino-1-(trifluoromethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408076-30-1
Record name cis-4-Amino-1-(trifluoromethyl)cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-hydroxy-4-(trifluoromethyl)cyclohexanone (570 mg, 3.13 mmol) was dissolved in 1,2-dichloroethane (20 ml), followed by sequential addition of benzylamine (0.38 ml, 3.44 mmol), NaBH(OAc)3 (1.06 g, 5.01 mmol), and acetic acid (0.18 ml, 3.13 mmol), and then the resulting mixture was stirred at room temperature under nitrogen stream for 13 hours. The resulting reaction liquid was neutralized by addition of 10% aqueous NaOH solution, and extracted with 5% MeOH/MC (20 ml×3). The organic layer was dried over anhydrous sodium sulfate, and then filtered, concentrated under reduced pressure, and dried under vacuum. The residue thus obtained was dissolved in EtOH (20 ml), followed by addition of Pd (10 wt % on activated carbon, 80 mg), and then the resulting mixture was stirred at room temperature under hydrogen stream for 15 hours. The resulting reaction liquid was filtered, concentrated under reduced pressure, and dried under vacuum, to obtain 471 mg of yellow solid (82%).
Quantity
570 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Quantity
1.06 g
Type
reactant
Reaction Step Two
Quantity
0.18 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Quantity
80 mg
Type
catalyst
Reaction Step Five
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Reactant of Route 2
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Reactant of Route 3
Reactant of Route 3
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Reactant of Route 4
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Reactant of Route 5
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol
Reactant of Route 6
4-Amino-1-(trifluoromethyl)cyclohexan-1-ol

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